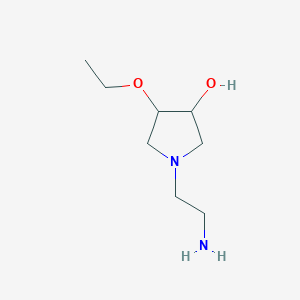
1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol
描述
1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. These proteins are often referred to as the compound’s “targets”. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
A compound’s mode of action refers to how it interacts with its target. This could involve binding to a specific site on the target protein, altering the protein’s shape or function, or preventing other molecules from interacting with the target .
Biochemical Pathways
Compounds can affect various biochemical pathways within the body. For example, they might inhibit or enhance the activity of enzymes involved in these pathways, leading to changes in the production of certain molecules or the rate of certain reactions .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These properties can greatly influence a compound’s bioavailability, or the amount of the compound that is able to reach its target and exert an effect .
Result of Action
The result of a compound’s action can vary widely depending on its target and mode of action. This could range from changes in cellular function to alterations in an organism’s overall physiology .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These might include the pH of the environment, the presence of other compounds, and physical factors like temperature and pressure .
生物活性
1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . It features a pyrrolidine ring with an ethoxy group and an aminoethyl side chain, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a modulator of neurotransmitter systems or as an inhibitor of specific enzymes involved in metabolic pathways.
Pharmacological Activities
- Neuroprotective Effects : Research indicates that compounds similar to this compound can inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neuroprotection. Studies have shown that selective nNOS inhibitors can prevent neuronal damage in models of cerebral ischemia .
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cellular models. This activity is significant for protecting cells from damage induced by reactive oxygen species.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the effects of similar compounds on various biological systems:
- Study on nNOS Inhibition : A study demonstrated that specific inhibitors of nNOS could significantly reduce neuronal death in ischemic models, suggesting a protective role against hypoxic conditions .
- Antioxidant Studies : Research has shown that compounds with structural similarities to this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Comparative Analysis
A comparative analysis of this compound with other known compounds reveals its unique potential:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | nNOS inhibition, antioxidant activity | Neuroprotective, anti-inflammatory |
| Compound A (e.g., L-NAME) | nNOS inhibition | Neuroprotective |
| Compound B (e.g., Resveratrol) | Antioxidant | Antioxidant, anti-inflammatory |
属性
IUPAC Name |
1-(2-aminoethyl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-12-8-6-10(4-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVBUYQOFVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















